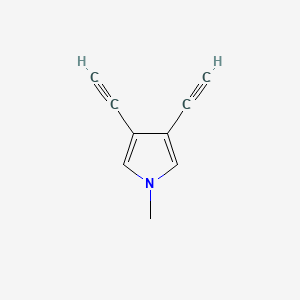
3,4-Diethynyl-1-methylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethynyl-1-methylpyrrole is an organic compound with the molecular formula C9H7N. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom. The presence of ethynyl groups at the 3 and 4 positions and a methyl group at the 1 position makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1-methylpyrrole can be achieved through several methods. One common approach involves the reaction of 3,4-dibromo-1-methylpyrrole with acetylene gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Another method involves the use of 3,4-dichloro-1-methylpyrrole as the starting material, which undergoes a similar reaction with acetylene gas in the presence of a copper catalyst. This method also provides good yields and is widely used in industrial settings.
Industrial Production Methods
In industrial production, the synthesis of this compound is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethynyl-1-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: The ethynyl groups in this compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3,4-Diethynyl-1-methylpyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for the preparation of functionalized materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3,4-Diethynyl-1-methylpyrrole involves its interaction with specific molecular targets and pathways. The ethynyl groups in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity, gene expression, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diethynylpyrrole: Lacks the methyl group at the 1 position, resulting in different chemical and biological properties.
1-Methylpyrrole: Lacks the ethynyl groups at the 3 and 4 positions, leading to different reactivity and applications.
3,4-Dimethylpyrrole: Contains methyl groups instead of ethynyl groups at the 3 and 4 positions, resulting in different electronic properties.
Uniqueness
3,4-Diethynyl-1-methylpyrrole is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C9H7N |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
3,4-diethynyl-1-methylpyrrole |
InChI |
InChI=1S/C9H7N/c1-4-8-6-10(3)7-9(8)5-2/h1-2,6-7H,3H3 |
Clé InChI |
QXLLQMLURASQAT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=C1)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


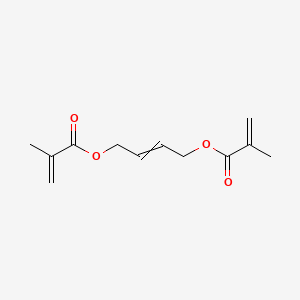
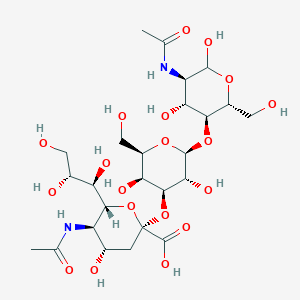
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
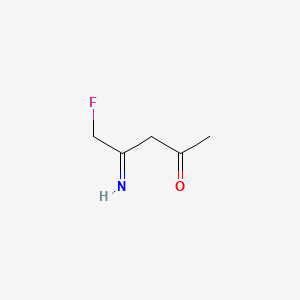

![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
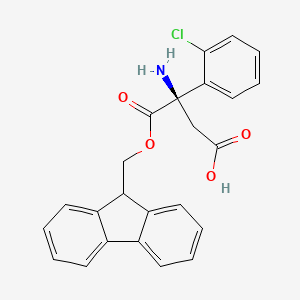


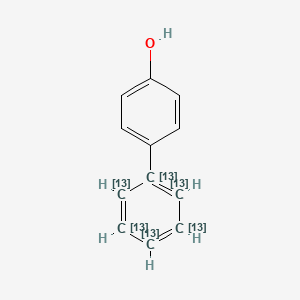
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

